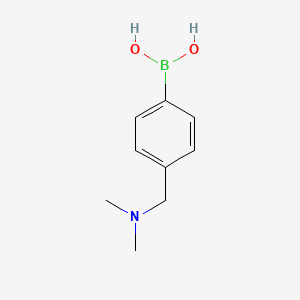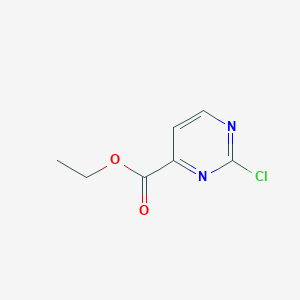
2-Fluoro-5-iodo-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-iodo-3-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H5FIN. This compound is of interest due to its unique chemical properties, which arise from the presence of both fluorine and iodine atoms on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of a suitable pyridine precursor using reagents such as N-fluoropyridinium salts or complex fluorinating agents like AlF3 and CuF2 . The iodination step can be achieved using iodine or iodine-containing reagents under appropriate conditions .
Industrial Production Methods
Industrial production of 2-Fluoro-5-iodo-3-methylpyridine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of reagents and catalysts is crucial to minimize by-products and ensure the desired product’s consistency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used under mild to moderate conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-fluoro-5-azido-3-methylpyridine or 2-fluoro-5-cyano-3-methylpyridine can be formed.
Coupling Products: Aryl or alkyl-substituted pyridines are common products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Fluoro-5-iodo-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for synthesizing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties make it useful in developing advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: The compound can be used to study biological processes and interactions at the molecular level.
Industrial Chemistry: It serves as an intermediate in the synthesis of various agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-3-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets . The exact molecular pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-iodo-5-methylpyridine
- 2-Fluoro-4-iodo-5-methylpyridine
- 2-Amino-5-bromo-3-iodo-6-methylpyridine
- 2-Fluoro-5-methylpyridine
- 3-Amino-2-fluoropyridine
- 2-Fluoro-5-iodopyridine
- 3-Iodo-1-methyl-1H-pyrazole
- 3-Fluoro-4-iodopyridine
- 2-Bromo-5-fluoro-3-methylpyridine
- 2-Chloro-5-fluoropyridine
Uniqueness
2-Fluoro-5-iodo-3-methylpyridine is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This arrangement can significantly influence the compound’s reactivity and properties, making it distinct from other fluorinated or iodinated pyridines.
Properties
IUPAC Name |
2-fluoro-5-iodo-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXPRWIQPCLWQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626820 |
Source


|
| Record name | 2-Fluoro-5-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205245-17-6 |
Source


|
| Record name | 2-Fluoro-5-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)
![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)


